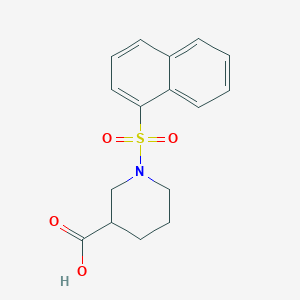
1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学的研究の応用
Analytical Method Design
1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid and its related compounds are used in the development of analytical methods for quantifying naphthenic acids in environmental samples. This is especially relevant in the context of oil sands bitumen and wastewater from bitumen processing, where the semi-quantification of total naphthenic acids is crucial. The methodologies focus on aspects like extraction methods, choice of calibration standards, and the use of online or offline separation prior to analysis using mass spectrometry. The design considerations are adaptable to different types of mass spectrometers, enhancing the comparability of results across various methods (Kovalchik et al., 2017).
Medicinal Chemistry and Biological Interactions
The compound falls under the category of naphthalimide derivatives, known for their extensive potential in medicinal applications. These derivatives interact with various biological entities like DNA, enzymes, and receptors in living organisms through noncovalent bonds. They exhibit a broad range of medicinal applications, including anticancer, antibacterial, antifungal, antiviral, and antidepressant properties. Additionally, naphthalimide-based compounds are utilized as artificial ion receptors, fluorescent probes, cell imaging agents, and diagnostic agents, indicating their versatility in medical and biological research (Gong et al., 2016).
Biocatalyst Inhibition Studies
In biotechnology, understanding the interaction of carboxylic acids like this compound with microbial biocatalysts is crucial. These compounds can act as inhibitors to microbes used in fermentative production, impacting the yield and titer of desired products. Insights into the mechanisms of biocatalyst inhibition by these acids inform metabolic engineering strategies aimed at improving microbial robustness and industrial performance (Jarboe et al., 2013).
Environmental and Health Impact Studies
This compound-related compounds, such as naphthalene and its derivatives, are subjects of environmental and health impact studies due to their presence in various ecosystems and potential toxicity. Investigations cover aspects like sources, emissions, exposure levels, and analytical methods for detecting these compounds in human and environmental matrices. Understanding the environmental dynamics and health impacts of these compounds informs regulations and safety guidelines (Jia & Batterman, 2010).
Safety and Hazards
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid”, is an important task of modern organic chemistry .
特性
IUPAC Name |
1-naphthalen-1-ylsulfonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-16(19)13-7-4-10-17(11-13)22(20,21)15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZMARBFSIRVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
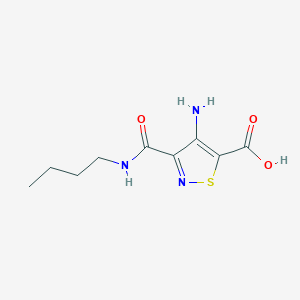
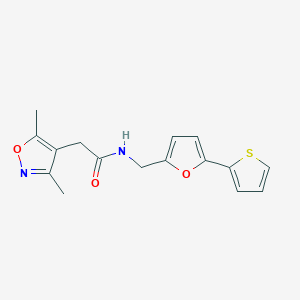
![9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2461931.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2461932.png)

![4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2461936.png)
![9-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(Trifluoromethyl)spiro[2.3]hexan-5-one](/img/structure/B2461939.png)
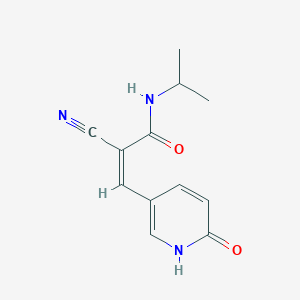
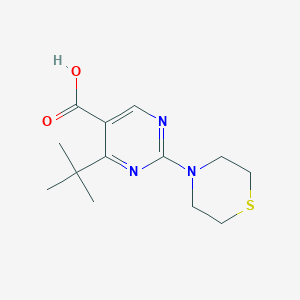
![3-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2461944.png)

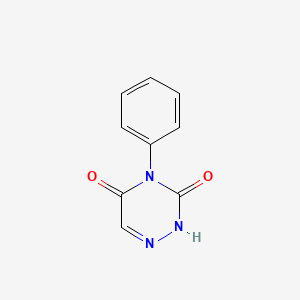
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide](/img/structure/B2461949.png)
